4-Nitrochalcone

Catalog No.
S8051312
CAS No.
2960-55-6
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrochalcone

CAS Number

2960-55-6

Product Name

4-Nitrochalcone

IUPAC Name

(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+

InChI Key

WDZGGAFMGIOIQS-DHZHZOJOSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Anticancer Properties:

Studies have explored the antiproliferative effects of 4-Nitrochalcone on various cancer cell lines. Research published in the "Bioorganic & Medicinal Chemistry" journal demonstrated that 4-Nitrochalcone induced cell death in human breast cancer cells []. Further investigations are needed to understand the underlying mechanisms and potential for in vivo applications.

Antibacterial Activity:

The antimicrobial properties of 4-Nitrochalcone have also been investigated. A study published in "Zeitschrift für Naturforschung C" reported that 4-Nitrochalcone exhibited antibacterial activity against several bacterial strains []. More research is required to determine its efficacy against specific pathogens and potential mechanisms of action.

Anti-Inflammatory Potential:

4-Nitrochalcone might possess anti-inflammatory properties. A study in " Arzneimittelforschung" showed that 4-Nitrochalcone inhibited the production of inflammatory mediators in certain cell types []. However, further studies are needed to validate these findings and explore its therapeutic potential for inflammatory diseases.

Enzyme Inhibition:

Research suggests that 4-Nitrochalcone might act as an enzyme inhibitor. A study published in "Biochemistry" reported that 4-Nitrochalcone inhibited a specific enzyme involved in cholesterol synthesis []. Further investigations are required to understand the selectivity and potential implications for cholesterol-related disorders.

4-Nitrochalcone is a chemical compound with the molecular formula C15H11NO3C_{15}H_{11}NO_3 and a molecular weight of approximately 253.25 g/mol. It appears as a yellow to brown crystalline powder and is primarily used in various industrial applications. The compound is characterized by the presence of a nitro group attached to the chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Its melting point ranges between 158 °C and 164 °C, and it exhibits stability under normal conditions, although it can release irritating gases upon thermal decomposition .

  • Aldol Condensation: This reaction involves the formation of β-hydroxy ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.
  • Electrophilic Aromatic Substitution: The nitro group can influence the reactivity of the aromatic rings, making them more susceptible to electrophilic attack.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions.

These reactions are essential for synthesizing derivatives with enhanced biological activities or altered physical properties.

The synthesis of 4-nitrochalcone can be achieved through several methods:

  • Aldol Condensation: Utilizing silica-supported sulfuric acid as a catalyst, chalcones can be synthesized from appropriate aldehydes and ketones under solvent-free conditions .
  • Base-Catalyzed Reactions: Sodium hydroxide or potassium hydroxide can facilitate the condensation of 4-nitrobenzaldehyde with acetophenone.
  • Solvent-Free Methods: Recent advancements have focused on green chemistry approaches that minimize solvent use while maximizing yield and purity .

4-Nitrochalcone has various applications across multiple fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development against infectious diseases and cancer.
  • Material Science: It is utilized in organic synthesis for creating novel materials with specific optical properties.
  • Agriculture: Its antimicrobial properties may find applications in developing new pesticides or fungicides.

Research into the interactions of 4-nitrochalcone with biological systems has revealed:

  • Encapsulation Studies: Encapsulating 4-nitrochalcone in nanoparticles has been shown to reduce cytotoxicity while enhancing its efficacy against pathogens like Leishmania .
  • Mechanistic Studies: Investigations into its mode of action indicate that it may interfere with cellular pathways involved in inflammation and cell proliferation.

Several compounds share structural similarities with 4-nitrochalcone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-NitrochalconeChalconeExhibits different antimicrobial properties
3-NitrochalconeChalconeMay have distinct biological activities
4-MethoxychalconeChalconeKnown for its anti-inflammatory effects
Flavonoids (e.g., Quercetin)FlavonoidBroader spectrum of biological activities

4-Nitrochalcone's unique nitro substitution enhances its reactivity and biological activity compared to these similar compounds, making it a subject of interest in medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

253.07389321 g/mol

Monoisotopic Mass

253.07389321 g/mol

Heavy Atom Count

19

UNII

YT67D88ODY

General Manufacturing Information

2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl-: INACTIVE

Dates

Modify: 2023-11-23
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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